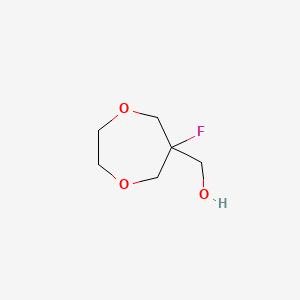
(6-Fluoro-1,4-dioxepan-6-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Fluoro-1,4-dioxepan-6-yl)methanol is a chemical compound with the molecular formula C6H11FO3 It is characterized by the presence of a fluorine atom and a dioxepane ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoro-1,4-dioxepan-6-yl)methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the fluorination of a dioxepane precursor followed by the introduction of a methanol group. The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, distillation, and crystallization to obtain the final product in its desired form.
化学反应分析
Types of Reactions
(6-Fluoro-1,4-dioxepan-6-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.
科学研究应用
(6-Fluoro-1,4-dioxepan-6-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (6-Fluoro-1,4-dioxepan-6-yl)methanol involves its interaction with molecular targets and pathways within biological systems. The fluorine atom and dioxepane ring structure may play a crucial role in its binding affinity and reactivity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
(6-Chloro-1,4-dioxepan-6-yl)methanol: Similar structure with a chlorine atom instead of fluorine.
(6-Bromo-1,4-dioxepan-6-yl)methanol: Contains a bromine atom in place of fluorine.
(6-Iodo-1,4-dioxepan-6-yl)methanol: Features an iodine atom instead of fluorine.
Uniqueness
(6-Fluoro-1,4-dioxepan-6-yl)methanol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
分子式 |
C6H11FO3 |
|---|---|
分子量 |
150.15 g/mol |
IUPAC 名称 |
(6-fluoro-1,4-dioxepan-6-yl)methanol |
InChI |
InChI=1S/C6H11FO3/c7-6(3-8)4-9-1-2-10-5-6/h8H,1-5H2 |
InChI 键 |
YNJWJGHWLFOGQV-UHFFFAOYSA-N |
规范 SMILES |
C1COCC(CO1)(CO)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


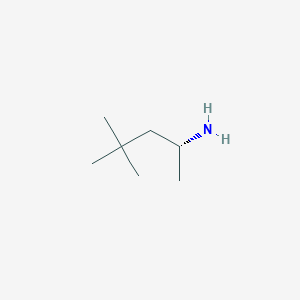
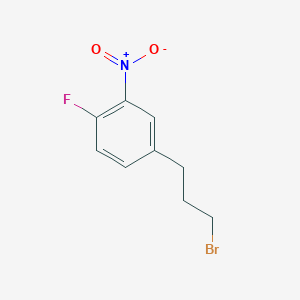
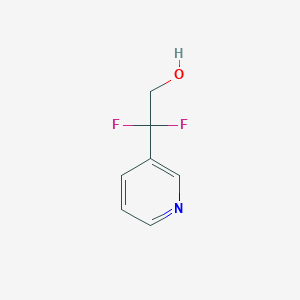
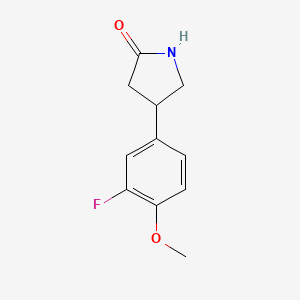
![4-Amino-2-oxabicyclo[2.2.1]heptane-1-carboxylicacidhydrochloride](/img/structure/B13591433.png)
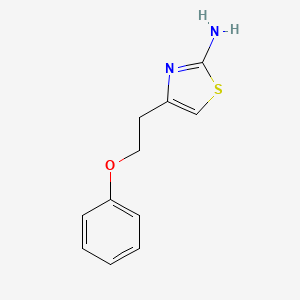
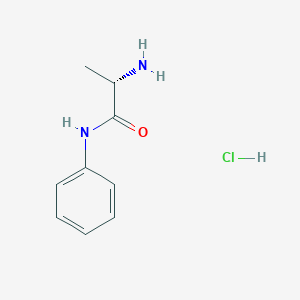
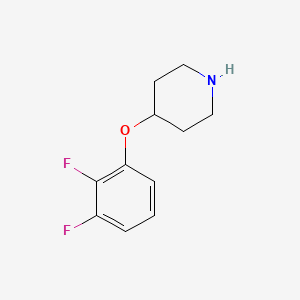
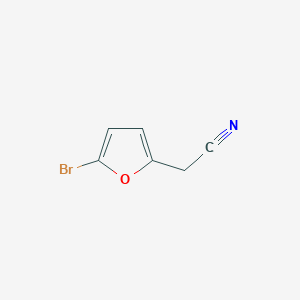
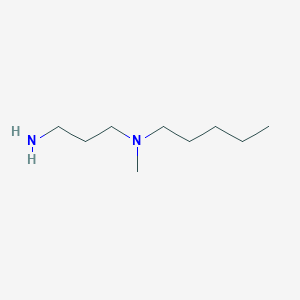
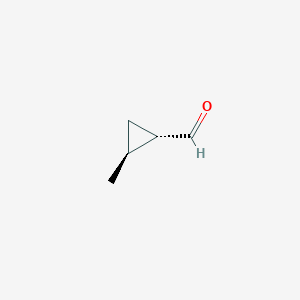
![3-iodo-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazolehydrochloride](/img/structure/B13591471.png)

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid](/img/structure/B13591485.png)
